molecular formula C19H23N3O4S2 B2504848 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091473-30-1

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide

Cat. No.: B2504848
CAS No.: 1091473-30-1
M. Wt: 421.53
InChI Key: UOYGBZIMYUCIFO-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a cyclopentane ring and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentane and thiophene sulfonamide groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide groups may produce corresponding amines.

Scientific Research Applications

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.

    Thiophene-based analogs: These compounds also feature the thiophene ring and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c23-18(20-11-12-21-28(25,26)17-6-3-13-27-17)15-7-9-16(10-8-15)22-19(24)14-4-1-2-5-14/h3,6-10,13-14,21H,1-2,4-5,11-12H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYGBZIMYUCIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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